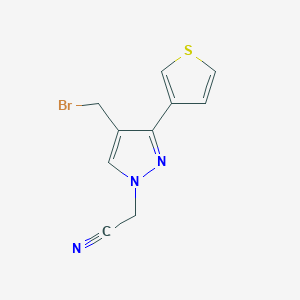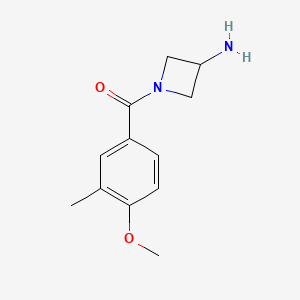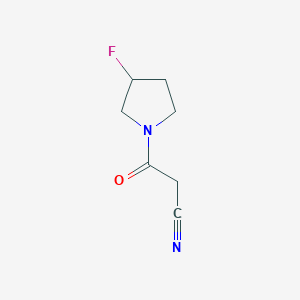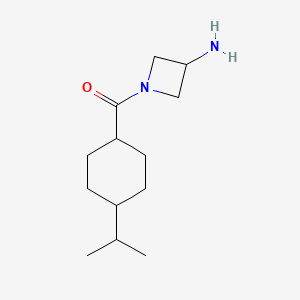
2-(4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
The compound “2-(4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile” is a versatile chemical compound with potential for scientific research. It contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the bromination of 3-methyl thiophene with N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a pyrazole ring, a bromomethyl group, and an acetonitrile group. The thiophene ring is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary. For example, 2-Bromo-3-(bromomethyl)thiophene has a density of 1.967 g/mL at 25 °C and a refractive index of 1.638 .Scientific Research Applications
Synthesis of Heterocycles
2-(4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile serves as a key intermediate in the synthesis of a wide range of heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes. These compounds have been evaluated for their antioxidant activities, with some showing antioxidant properties comparable to ascorbic acid (El‐Mekabaty, 2015).
Formation of Pyrazole Derivatives
The chemical framework of 2-(4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is instrumental in creating novel pyrazole derivatives linked to benzothiazole and benzimidazole moieties. These derivatives are synthesized through 1,3-dipolar cycloaddition reactions, expanding the scope of pyrazole chemistry (Kheder et al., 2014).
Anticancer Activity
New 1,3,4-trisubstituted pyrazole derivatives synthesized from 2-(4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile have been tested against various cancer cell lines, including hepatocellular carcinoma HepG2, breast cancer MCF7, lung carcinoma A549, prostatic cancer PC3, and colon carcinoma HCT116. Certain analogs demonstrated significant anticancer activity, highlighting their potential as therapeutic agents (Srour et al., 2018).
Electropolymerization
The molecule has been used in the synthesis of electroactive polymers by forming monomers that undergo electropolymerization. These studies explore the electrical, electrochromic, and spectroelectrochemical properties of the resulting polymers, contributing to advancements in materials science (Kaya & Aydın, 2012).
Antimicrobial Activity
Derivatives of 2-(4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile have also been synthesized and evaluated for their antimicrobial activities. These studies aim to discover new compounds that can effectively combat various bacterial and fungal pathogens, offering potential for the development of new antibiotics (Hamed et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of thiophene derivatives like “2-(4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile” could involve exploring their potential biological activities and developing new synthesis methods.
properties
IUPAC Name |
2-[4-(bromomethyl)-3-thiophen-3-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3S/c11-5-9-6-14(3-2-12)13-10(9)8-1-4-15-7-8/h1,4,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRRWDKWGCTIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CBr)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















